molecular formula C16H17N3O4 B2684582 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 686300-74-3

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2684582
CAS RN: 686300-74-3
M. Wt: 315.329
InChI Key: CDRNEASQBFJLAH-UHFFFAOYSA-N
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Description

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of derivatives of the chemical compound through various chemical reactions, highlighting their structural characteristics and potential for growth-regulating activity. For example, a study synthesized 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one via the Mannich reaction, indicating growth-regulating activity proven by NMR spectroscopy (Sharifkanov et al., 2001).

Catalytic Properties and Oxidation Processes

Certain derivatives have been identified for their catalytic properties in oxidation processes. For instance, pyridodipyrimidines have been utilized as NAD(P)+ models for autorecycling oxidation of alcohols, providing a high turnover number and remarkable oxidation yields under neutral conditions (Yoneda et al., 1981).

Environmental Applications

Derivatives have also been applied in environmental contexts, such as the removal of carcinogenic azo dyes from water. A study demonstrated that a Mannich base derivative of a related compound effectively removed 95-99% of azo dyes under specific pH conditions, indicating its potential as an efficient sorbent for environmental purification (Akceylan et al., 2009).

Advanced Material Synthesis

Research into the synthesis of advanced materials has leveraged the unique properties of these chemical derivatives. For example, the facile synthesis of novel spiroheterobicyclic rings has been reported, with potential applications in antifungal and antibacterial drug development, highlighting the methodological advantages such as high yield, simplicity, and environmentally friendly character (Dandia & Jain, 2013).

Chemical Reaction Mechanisms

Studies have also delved into the reaction mechanisms involving derivatives of the compound. For instance, the generation of NH-azomethine imine intermediates through 1,2-hydrogen shift of hydrazones and their intermolecular cycloaddition reactions with olefinic dipolarophiles have been examined, demonstrating the compound's utility in synthesizing pyrazolidine derivatives (Noguchi et al., 2003).

properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-11-12-14(17-13-3-1-2-6-19(13)15(12)21)18-7-4-16(5-8-18)22-9-10-23-16/h1-3,6,11H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRNEASQBFJLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C(=O)N4C=CC=CC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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